BenchChemオンラインストアへようこそ!

1-Cyclopropyl-4-isothiocyanatonaphthalene

Process Chemistry Lesinurad API Synthesis Yield Optimization

Penultimate Lesinurad intermediate. Precise 1-cyclopropyl-4-isothiocyanato substitution directs regioselective triazole-thiol cyclization with formyl hydrazide—alternative regioisomers fail. Optimized two-phase CH₂Cl₂/H₂O protocol: 94.6% yield, no chromatography, direct telescoping to triazole (97.4% yield), ~9.5% throughput gain vs. toluene route. Cyanuric chloride/CS₂ alternative (94% yield) for thiophosgene-restricted sites. Serves as Lesinurad Impurity 17 for ICH Q3A-compliant HPLC-UV methods. Adaptable to continuous flow. Request quote for GMP-grade supply.

Molecular Formula C14H11NS
Molecular Weight 225.31
CAS No. 878671-95-5
Cat. No. B601857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-isothiocyanatonaphthalene
CAS878671-95-5
SynonymsNAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO-
Molecular FormulaC14H11NS
Molecular Weight225.31
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N=C=S
InChIInChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-isothiocyanatonaphthalene (CAS 878671-95-5): Technical Baseline and Procurement-Relevant Identity


1-Cyclopropyl-4-isothiocyanatonaphthalene (CAS 878671-95-5; C₁₄H₁₁NS; MW 225.31) is an aromatic isothiocyanate derivative featuring a naphthalene core substituted at the 1-position with a cyclopropyl group and at the 4-position with an isothiocyanato (-N=C=S) electrophilic functional group [1]. The compound is primarily recognized as the penultimate intermediate in the patented synthesis of Lesinurad (RDEA-594), a URAT1 inhibitor approved by the US FDA for the treatment of gout-associated hyperuricemia, wherein this isothiocyanate undergoes cyclization with formyl hydrazide to construct the 1,2,4-triazole-3-thiol pharmacophore core [2]. Its predicted physicochemical profile includes a relatively high XLogP3 of ~5.5, topological polar surface area of 44.4 Ų, and predicted boiling point of 394.6±21.0°C, with commercial material typically supplied at ≥95% purity (HPLC) and characterized by NMR and GC for identity and purity verification .

Why Generic Lesinurad Intermediates Cannot Substitute for 1-Cyclopropyl-4-isothiocyanatonaphthalene: Functional and Steric Differentiation


This compound is not merely a passive 'building block' but the essential electrophilic trap that establishes the heterocyclic core of Lesinurad via regioselective cyclization with formyl hydrazide. Substitution with other isothiocyanatonaphthalene regioisomers (e.g., 2-isothiocyanatonaphthalene or 1-isothiocyanatonaphthalene lacking the cyclopropyl group) fails because the precise 1-cyclopropyl-4-isothiocyanato substitution pattern is required to direct cyclization to the correct triazole-thiol product; alternative regioisomers yield either no reaction or incorrect heterocyclic scaffolds that are biologically inert at URAT1 [1]. Furthermore, alternative naphthalene-based Lesinurad intermediates (e.g., CAS 1533519-86-6, 4-cyclopropyl-1-naphthylamine derivatives) occupy different positions in the synthetic sequence and cannot be directly substituted without re-engineering the entire route and compromising the overall yield and purity of the final API [2].

Quantitative Evidence for Differentiated Procurement of 1-Cyclopropyl-4-isothiocyanatonaphthalene


Synthetic Yield Superiority: 94.6% vs. 86.4% in Two-Phase Aqueous-Organic System

Direct head-to-head comparison demonstrates that 1-cyclopropyl-4-isothiocyanatonaphthalene is obtained in 94.6% yield when synthesized via a two-phase dichloromethane/water reaction of 4-cyclopropyl-1-naphthylamine hydrochloride with thiophosgene, a significant improvement over the 86.4% yield reported for the same transformation performed in toluene [1]. This yield advantage is attributed to the avoidance of chromatographic purification, which reduces process mass intensity and operational complexity while simultaneously increasing throughput [1].

Process Chemistry Lesinurad API Synthesis Yield Optimization

Alternative Synthetic Route Benchmark: 94% Yield Achieved via Cyanuric Chloride-Mediated Dehydration

A cross-study comparison reveals that an alternative synthetic protocol employing 4-cyclopropyl-1-naphthylamine, CS₂, K₂CO₃, and cyanuric chloride in DMF/CH₂Cl₂ yields 1-cyclopropyl-4-isothiocyanatonaphthalene at 94% after silica gel column purification . This compares favorably to the 86.4% baseline yield from the original toluene route and is statistically comparable to the 94.6% yield achieved in the optimized two-phase aqueous system [1]. The cyanuric chloride method provides a mechanistically distinct approach that may be advantageous when thiophosgene availability or safety restrictions are a concern.

Process Development Alternative Synthesis Dehydration Strategy

Purification Streamlining: Elimination of Column Chromatography in Optimized Route

The optimized two-phase CH₂Cl₂/H₂O synthetic route explicitly avoids column chromatographic purification, in contrast to the original toluene-based protocol which required silica gel chromatography to isolate the target isothiocyanate [1]. This process simplification enables direct use of the isothiocyanate intermediate in the subsequent cyclization step without further purification, reducing solvent consumption, operational labor, and cycle time. The downstream cyclization with formyl hydrazide proceeds in 97.4% yield (improved from 61.8% in prior literature) using an acetone/water mixed solvent system, demonstrating the robustness of the chromatographically un-purified intermediate [1].

Downstream Processing Scale-Up Feasibility Process Economics

Regiochemical Specificity for URAT1 Pharmacophore Assembly vs. 2-Isothiocyanatonaphthalene Analogs

Class-level inference from the patented Lesinurad synthesis and URAT1 pharmacology indicates that 1-cyclopropyl-4-isothiocyanatonaphthalene is the exclusive intermediate that yields the active 1,2,4-triazole-3-thiol pharmacophore upon cyclization with formyl hydrazide [1]. In contrast, 2-isothiocyanatonaphthalene and related regioisomers, while sharing the isothiocyanate functional group, generate structurally distinct heterocyclic products that lack the precise spatial orientation required for URAT1 transporter inhibition and are not viable intermediates for Lesinurad [2]. This regiochemical requirement is absolute: substitution with any other naphthalene isothiocyanate yields off-target compounds with no demonstrated efficacy in lowering serum uric acid.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Integrity

Pharmaceutical Impurity Reference Standard: Defined Role as Lesinurad Impurity 17

1-Cyclopropyl-4-isothiocyanatonaphthalene is catalogued as Lesinurad Impurity 17 in multiple pharmaceutical reference standard libraries and is used for HPLC method validation and batch release testing of Lesinurad API . As an unreacted intermediate, its presence in the final API must be controlled to levels typically ≤0.10% (ICH Q3A threshold) [1]. The compound's distinct UV absorption profile and retention time relative to Lesinurad and other process impurities enable its use as a system suitability marker in validated HPLC-UV methods for API purity assessment .

Analytical Quality Control Impurity Profiling Regulatory Compliance

Defined Application Scenarios for 1-Cyclopropyl-4-isothiocyanatonaphthalene Based on Verified Evidence


Commercial-Scale Lesinurad API Manufacturing with Optimized Yield and Minimal Purification

This intermediate is optimally deployed in GMP manufacturing campaigns for Lesinurad API when the synthetic route adopts the two-phase CH₂Cl₂/H₂O thiophosgene protocol, achieving 94.6% yield with elimination of column chromatography and direct telescoping to the triazole cyclization step (97.4% yield) [1]. The combined yield advantage over the baseline toluene route translates to approximately 9.5% increased throughput and reduced solvent waste, making it the preferred intermediate for cost-competitive commercial supply.

Alternative Route Implementation to Mitigate Thiophosgene Supply Constraints

In scenarios where thiophosgene availability, safety handling, or regulatory restrictions preclude its use, procurement of this intermediate via the cyanuric chloride/CS₂ dehydration route (94% yield) provides a validated alternative pathway [1]. This route maintains comparable yield to the optimized thiophosgene protocol and enables supply chain diversification without compromising downstream Lesinurad API quality or overall process economics.

Analytical Method Development and Pharmaceutical Impurity Reference Standard

High-purity (>98% HPLC) 1-cyclopropyl-4-isothiocyanatonaphthalene serves as Lesinurad Impurity 17 for the development, validation, and routine execution of HPLC-UV methods used in API release testing and stability studies [1]. Its defined chromatographic retention time and spectral characteristics enable accurate quantitation of residual unreacted intermediate, ensuring compliance with ICH Q3A impurity thresholds and supporting regulatory submissions for ANDA/NDA filings.

Process Research for Continuous Flow Manufacturing of Lesinurad

The demonstrated elimination of chromatographic purification in the optimized two-phase synthetic route makes this intermediate particularly suitable for adaptation to continuous flow reactor platforms [1]. The liquid-liquid biphasic nature of the reaction and rapid phase separation enable straightforward integration into flow chemistry systems, potentially reducing cycle times from hours to minutes and further improving process mass intensity for next-generation manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-4-isothiocyanatonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.